

Spectroscopic data for ethyl vinyl sulfone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl vinyl sulfone*

Cat. No.: *B157654*

[Get Quote](#)

Spectroscopic Data for Ethyl Vinyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl vinyl sulfone**. Due to the limited availability of publicly accessible, complete experimental spectra for **ethyl vinyl sulfone**, this guide presents a combination of predicted data and experimental data from analogous compounds to offer a thorough spectroscopic characterization. This information is crucial for the identification, characterization, and quality control of **ethyl vinyl sulfone** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **ethyl vinyl sulfone**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~6.8 - 7.0	dd	1H	-SO ₂ -CH=CH ₂	The electron-withdrawing sulfonyl group shifts this proton downfield.
~6.4 - 6.6	d	1H	-SO ₂ -CH=CH ₂ (trans)	
~6.1 - 6.3	d	1H	-SO ₂ -CH=CH ₂ (cis)	
~3.1 - 3.3	q	2H	-CH ₂ -CH ₃	Deshielded by the adjacent sulfonyl group.
~1.3 - 1.5	t	3H	-CH ₂ -CH ₃	Typical chemical shift for an ethyl group.

Note: Predicted chemical shifts are based on the analysis of similar structures such as divinyl sulfone and ethyl vinyl sulfide. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment	Notes
~135 - 140	-SO ₂ -CH=CH ₂	The vinyl carbon attached to the sulfonyl group is significantly deshielded.
~128 - 132	-SO ₂ -CH=CH ₂	
~50 - 55	-CH ₂ -CH ₃	The carbon is deshielded by the sulfonyl group.
~7 - 10	-CH ₂ -CH ₃	

Note: Predicted chemical shifts are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H stretch
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1620	Medium	C=C stretch
~1325 - 1300	Strong	S=O asymmetric stretch
~1150 - 1120	Strong	S=O symmetric stretch
~980	Strong	=C-H bend (out-of-plane)

Note: These are characteristic absorption bands for vinyl sulfones.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
120	Moderate	[M]+ (Molecular Ion)
91	High	[M - C ₂ H ₅]+
63	Moderate	[C ₂ H ₃ SO]+
55	High	[C ₃ H ₃ O]+
29	High	[C ₂ H ₅]+
27	High	[C ₂ H ₃]+

Note: The fragmentation pattern is predicted based on the structure of **ethyl vinyl sulfone** (Molecular Weight: 120.17 g/mol)[\[1\]](#)[\[2\]](#). The molecular ion peak is expected at m/z 120.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a liquid sample like **ethyl vinyl sulfone** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- **1H NMR:** Dissolve 5-10 mg of **ethyl vinyl sulfone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- **13C NMR:** A more concentrated solution is preferable; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

- **1H NMR:**

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the concentration.

3. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a single drop of liquid **ethyl vinyl sulfone** directly onto the center of the ATR crystal.

2. Data Acquisition (FTIR Spectrometer):

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks.

Mass Spectrometry (MS)

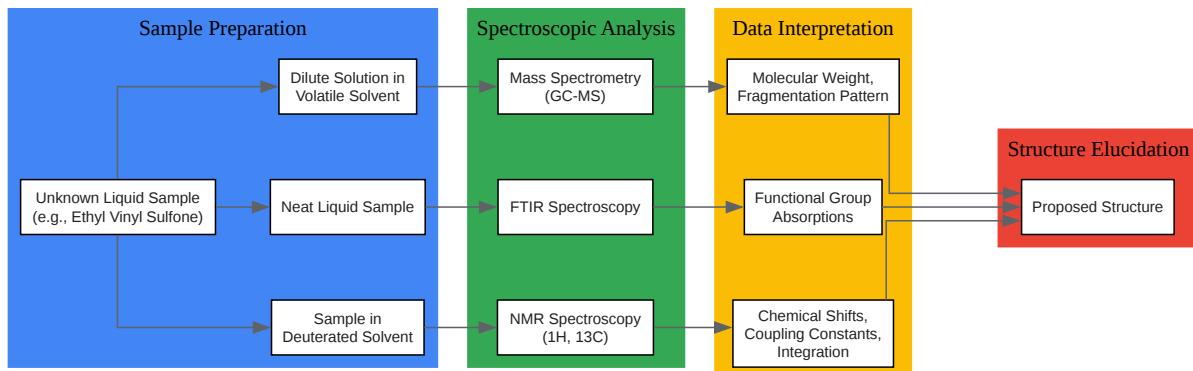
1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **ethyl vinyl sulfone** (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL GC vial.

2. Instrument Parameters (GC-MS):

• Gas Chromatograph (GC):

- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.


- Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10-20 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 20-300.
 - Scan Rate: 2-3 scans/second.

3. Data Analysis:

- Identify the peak corresponding to **ethyl vinyl sulfone** in the total ion chromatogram (TIC).
- Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 乙基乙烯基砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl vinyl sulfone | CAS#:1889-59-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Spectroscopic data for ethyl vinyl sulfone (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157654#spectroscopic-data-for-ethyl-vinyl-sulfone-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com